molecular formula C5H3Br2N3O2 B1440666 2,6-Dibromo-3-nitropyridin-4-amine CAS No. 848470-14-4

2,6-Dibromo-3-nitropyridin-4-amine

Cat. No. B1440666
M. Wt: 296.9 g/mol
InChI Key: KIELQQMDXWZGKC-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.91 . It is used in various industries and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Molecular Structure Analysis

The InChI code for 2,6-Dibromo-3-nitropyridin-4-amine is 1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Selective Vicarious Nucleophilic Amination

2,6-Dibromo-3-nitropyridin-4-amine has been utilized in the selective vicarious nucleophilic amination of nitropyridines. This process is significant for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines, yielding products through nucleophilic substitution reactions using reagents such as hydroxylamine and 4-amino-1,2,4-triazole. The method offers moderate to good yields and demonstrates a general approach for synthesizing these nitropyridine derivatives (Bakke, Svensen & Trevisan, 2001).

Synthesis of Nitro and Amino Pyridines

The compound is also instrumental in the synthesis of various nitro and amino pyridines, serving as a critical intermediate. These pyridines are extensively used in forming biologically active compounds, especially in pharmaceutical and agrochemical sectors. Innovative methods like three-component ring transformation (TCRT) have been reported for synthesizing diverse nitro compounds, underlining the versatility of 2,6-Dibromo-3-nitropyridin-4-amine in producing compounds of high significance in chemistry, biology, and material sciences (Le & Nishiwaki, 2018).

Synthesis of 2-Aminopyridines

2,6-Dibromo-3-nitropyridin-4-amine is pivotal in synthesizing 2-aminopyridines, compounds of great biological and chemical significance. These structures are integral to bioactive natural products, medicinally important compounds, and organic materials. The synthesis method involves reactions with primary or secondary amines, leading to 6-bromopyridine-2-amines, which are then used as substrates for subsequent C-C cross-coupling reactions, highlighting the compound's role in creating structurally complex and biologically significant entities (Bolliger, Oberholzer & Frech, 2011).

Regioselective Synthesis of Triaminopyridines

The compound's application extends to the regioselective synthesis of triaminopyridines, starting from 2,6-dibromo-4-nitropyridine. This method allows the creation of various regioisomers of 2,4,6-triamino substituted pyridine, showcasing a general route to synthesizing these unsymmetrical amino pyridines, which are valuable in diverse chemical and pharmacological research domains (Shetty et al., 2007).

properties

IUPAC Name

2,6-dibromo-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELQQMDXWZGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693025
Record name 2,6-Dibromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-nitropyridin-4-amine

CAS RN

848470-14-4
Record name 2,6-Dibromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (250 ml) was heated in an oil bath until the temperature of the acid reached 47° C. 2,6-dibromo pyridin-4-yl-N-nitroamine (34.0 g, 114.5 mmol) was added in portions over 35 mins. The temperature of the mixture gradually rose throughout the addition period until it was 56° C. at the end. The mixture was stirred at 53-55° C. for 1 hour. Once the reaction was completed, the reaction mixture was cooled to in an ice-bath and poured on ˜2 L of crushed ice with stirring. The product precipitated and was filtered off. Combined with other batch 00110916-140-001 from an identical scale reaction. The crude, wet amino nitro pyridine was dissolved in 700 ml EtOAc and the water layer was separated. The organic layer was washed with water (2×150 ml), 1×150 ml aq. NaHCO3, brine (2×150 ml), dried (MgSO4) and concentrated under reduced pressure to give 28 g of the title compound.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Choi, YJ An, ER Choi, YE Nam, EW Seo… - Journal of Molecular …, 2023 - Elsevier
3-Deazaneplanosin A (DZNep, 2) analogs showed a broad spectrum of biological activity against some cancers and DNA/RNA viruses as a promising inhibitor of the S-adenosyl-L-…
Number of citations: 2 www.sciencedirect.com

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